molecular formula C7H14ClN B6268097 rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride CAS No. 2307731-25-3

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride

Cat. No.: B6268097
CAS No.: 2307731-25-3
M. Wt: 147.6
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Description

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride is a chemical compound that features a unique cyclopropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyclopropyl group imparts unique chemical properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride typically involves the formation of the cyclopropyl group followed by the introduction of the methanamine moiety. Common synthetic routes include:

    Cyclopropanation: This step involves the formation of the cyclopropyl ring, often through the reaction of an alkene with a carbene or a carbenoid reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropyl derivatives.

Scientific Research Applications

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a single cyclopropyl group.

    Cyclopropylmethanamine: Similar structure but lacks the additional cyclopropyl ring.

Uniqueness

rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride is unique due to its dual cyclopropyl groups, which impart distinct chemical properties and potential biological activities compared to simpler cyclopropyl derivatives.

Properties

CAS No.

2307731-25-3

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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